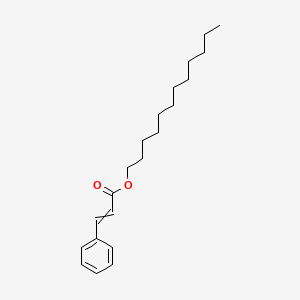
Dodecyl 3-phenylprop-2-enoate
Cat. No. B8559740
Key on ui cas rn:
146354-36-1
M. Wt: 316.5 g/mol
InChI Key: DWQJNTGUXHNSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07741508B2
Procedure details


A homogeneous mixture containing cinnamaldehyde (7.5 mmol), SeO2 (11.3 mmol), dodecanol (5 mL) and toluene (10 mL) is taken in a round bottom flask and catalytic amount of neutral alumina (0.1 g) is added to it. The mixture is refluxed for 6 hrs under Dean Stark apparatus. After completion of the reaction (observed by TLC and by GC analysis), the reaction mixture is filtered and washed with ethylacetate (5 ml×2). Concentrate the filtrate under reduced pressure and the crude product thus obtained is loaded on a neutral alumina column and eluted with diethyl ether. Dodecylcinnamate (from formula I where X1═H, X2═H, X3═H, X4═H, X5═H, R═C12H25) is isolated in 87% yield. 1H-NMR (CDCl3, 300 MHz) δ7.51 (1H, d), 7.28 (2H, m), 7.14 (3H, m), 6.26 (1H, d), 4.02 (2H, t), 1.50 (2H, t), 1.11 (18H, m), 0.73 (3H, d); 13C-NMR (CDCl3, 75.4 MHz) δ166.4, 144.2, 134.4, 129.6, 128.6, 127.9, 118.2, 64.3, 31.9, 29.7, 29.6, 29.4, 28.7, 26.0, 22.7, 14.0.

[Compound]
Name
SeO2
Quantity
11.3 mmol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH:1](=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]([OH:23])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>C1(C)C=CC=CC=1>[CH2:11]([O:23][C:1](=[O:10])[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=CC1=CC=CC=C1)=O
|
[Compound]
|
Name
|
SeO2
|
|
Quantity
|
11.3 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is taken in a round bottom flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
catalytic amount of neutral alumina (0.1 g) is added to it
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is refluxed for 6 hrs under Dean Stark apparatus
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction (observed by TLC and by GC analysis)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethylacetate (5 ml×2)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the filtrate under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product thus obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with diethyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCC)OC(C=CC1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

